1,2-Dipropylhydrazine hydrochloride

Catalog No.
S871443
CAS No.
1081797-30-9
M.F
C6H17ClN2
M. Wt
152.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipropylhydrazine hydrochloride

CAS Number

1081797-30-9

Product Name

1,2-Dipropylhydrazine hydrochloride

IUPAC Name

1,2-dipropylhydrazine;hydrochloride

Molecular Formula

C6H17ClN2

Molecular Weight

152.66 g/mol

InChI

InChI=1S/C6H16N2.ClH/c1-3-5-7-8-6-4-2;/h7-8H,3-6H2,1-2H3;1H

InChI Key

HDIUMTDPHYPUIA-UHFFFAOYSA-N

SMILES

CCCNNCCC.Cl

Canonical SMILES

CCCNNCCC.Cl

DIPH is an organic compound belonging to the class of hydrazines. It possesses the formula C6H16N2. Information on its origin or specific significance in scientific research is currently limited [].


Molecular Structure Analysis

The key feature of DIPH's structure is the presence of a hydrazine functional group (N-N). This group consists of two nitrogen atoms connected by a single bond. Two propyl groups (C3H7) are attached to the nitrogen atoms, giving the compound its "diisopropyl" designation [].


Chemical Reactions Analysis

  • Oxidation: Reacting with oxidizing agents to form diazenes or nitrogen gas [].
  • Condensation: Reacting with aldehydes or ketones to form hydrazones [].
  • Nucleophilic substitution: Reacting with alkyl halides to form substituted hydrazines [].

The specific reactions DIPH might undergo would depend on the reaction conditions and other involved chemicals.


Physical And Chemical Properties Analysis

Data on the physical and chemical properties of DIPH is scarce.

  • Toxic: Can cause irritation, respiratory problems, and damage to internal organs upon inhalation, ingestion, or skin contact [].
  • Flammable: Can ignite readily and pose fire hazards [].
Typical of hydrazines, including:

  • Nucleophilic Substitution Reactions: The hydrazine moiety can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Oxidation Reactions: Hydrazines can be oxidized to form azo compounds or other nitrogen-containing derivatives, often under acidic or basic conditions.

These reactions are crucial for synthesizing more complex organic molecules and for studying the reactivity of hydrazine derivatives.

1,2-Dipropylhydrazine hydrochloride exhibits various biological activities. Research indicates that hydrazine derivatives can have:

  • Antitumor Properties: Some studies suggest that hydrazines may inhibit tumor growth or induce apoptosis in cancer cells.
  • Neurotoxicity: Certain hydrazines have been associated with neurotoxic effects, leading to potential implications in neurodegenerative diseases.
  • Carcinogenic Potential: Due to their structural similarity to known carcinogens, compounds like 1,2-dipropylhydrazine hydrochloride warrant careful handling and further investigation regarding their long-term effects on health.

The synthesis of 1,2-dipropylhydrazine hydrochloride typically involves the following methods:

  • Hydrazine Reaction with Alkyl Halides: Propyl bromide or iodide can be reacted with hydrazine hydrate under controlled conditions to yield 1,2-dipropylhydrazine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
    Hydrazine+Propyl Halide1 2 Dipropylhydrazine\text{Hydrazine}+\text{Propyl Halide}\rightarrow \text{1 2 Dipropylhydrazine}
  • Direct Alkylation: Another method involves the direct alkylation of hydrazine using propylene oxide or similar reagents under basic conditions.
  • Separation and Purification: The crude product is usually purified through recrystallization or chromatography to isolate the hydrochloride salt.

1,2-Dipropylhydrazine hydrochloride has several applications:

  • Research Tool: It is used in laboratories for studying hydrazine chemistry and its derivatives.
  • Pharmaceutical Development: Investigated for potential use in developing antitumor agents and other therapeutic compounds.
  • Chemical Synthesis: Acts as an intermediate in synthesizing various organic compounds.

Studies on the interactions of 1,2-dipropylhydrazine hydrochloride focus on its reactivity with biological systems:

  • Protein Interaction: Research indicates that it may interact with proteins involved in cell signaling pathways.
  • Metabolic Pathways: Investigations into how this compound is metabolized within organisms help understand its potential toxicity and therapeutic effects.

1,2-Dipropylhydrazine hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,2-Diethylhydrazine1615-80-10.85
1,2-Dimethylhydrazine540-73-80.82
1,2-Diisopropylhydrazine770.80
tert-Butyl 2-methylhydrazinecarboxylate127799-54-60.94
tert-Butyl hydrazinecarboxylate870-46-20.84

Uniqueness

What sets 1,2-dipropylhydrazine hydrochloride apart from these similar compounds is primarily its unique propyl substituents which influence its reactivity and biological activity profile. Additionally, the specific interactions it has within biological systems may differ significantly from those of other hydrazines due to these structural variations.

Dates

Modify: 2023-08-16

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